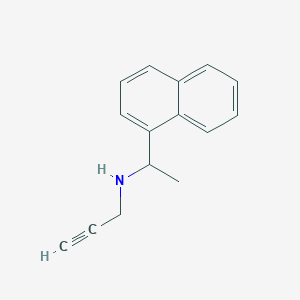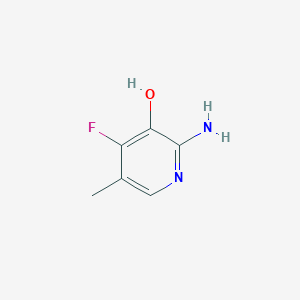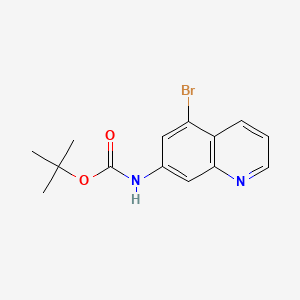
5-(2-Morpholinoethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Morpholinoethoxy)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a morpholinoethoxy group at the 2-position and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Morpholinoethoxy)pyridin-2-amine typically involves multiple steps, starting with the preparation of the morpholinoethoxy group. One common synthetic route includes the reaction of 2-chloropyridine with 2-morpholinoethanol under basic conditions to form the intermediate 2-(morpholinoethoxy)pyridine. Subsequent amination of this intermediate with an appropriate amine source yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Morpholinoethoxy)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophilic reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has investigated its use as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(2-Morpholinoethoxy)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
2-(morpholino)ethanol
2-chloropyridine
2-(morpholino)ethylamine
2-(morpholino)ethoxyethanol
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
5-(2-morpholin-4-ylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2,(H2,12,13) |
Clave InChI |
IJGPKYNRLWOYJT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B15360826.png)

![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)


![5-[4-(Trifluoromethoxy)phenyl]-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15360867.png)
![[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)


![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)
